molecular formula C9H6N2O2 B1313223 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile CAS No. 134997-74-3

3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile

Cat. No.: B1313223
CAS No.: 134997-74-3
M. Wt: 174.16 g/mol
InChI Key: WCBILQWUWLALFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile ( 134997-74-3) is a high-purity chemical intermediate with a molecular formula of C 9 H 6 N 2 O 2 and a molecular weight of 174.16 g/mol . This compound is part of the 3,4-dihydro-2H-benzo[1,4]oxazine derivative family, a class of structures investigated for their potential in pharmaceutical development . Preclinical research has explored similar derivatives for various therapeutic areas, including as potential antidepressant and anxiolytic agents . The molecule features a benzoxazine core scaffold substituted with a nitrile group, making it a versatile building block for medicinal chemistry and drug discovery programs. The nitrile functionality offers a synthetic handle for further chemical modifications, while the oxazinone ring can contribute to key pharmacophore interactions. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate precautions; it carries the GHS signal word "Warning" and hazard statement H302 (Harmful if swallowed) . For safe handling, recommended precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) . It is recommended to store the product sealed in a dry environment at room temperature .

Properties

IUPAC Name

3-oxo-4H-1,4-benzoxazine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c10-4-6-1-2-8-7(3-6)11-9(12)5-13-8/h1-3H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCBILQWUWLALFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443001
Record name 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134997-74-3
Record name 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Steps

  • Starting Material : 4-Bromo-5-nitrophthalonitrile.
  • Reagent : Sodium salts of substituted 3-cyano-2-hydroxy-3-phenyl acrylates.
  • Reaction Conditions :
    • Solvent: Typically polar aprotic solvents like N,N-dimethylformamide (DMF).
    • Temperature: 0–20°C.
    • Duration: Approximately 2 hours.
  • Cyclization :
    • Reductive cyclization using reducing agents such as tin(II) chloride or zinc under mild conditions.
    • This step results in the formation of the benzoxazine ring.

Key Observations

  • The reaction proceeds efficiently with yields ranging from moderate to high depending on the substituents on the acrylates.
  • Single-crystal X-ray diffraction can confirm the structure of the product.

Synthesis Using Activated Carbonitrile Precursors

This method utilizes activated carbonitrile intermediates to form the target compound:

Reaction Steps

  • Intermediate Formation : React phthalonitrile derivatives with electrophilic agents to introduce functional groups that facilitate cyclization.
  • Cyclization :
    • Use mild base catalysts like potassium carbonate (K₂CO₃) or sodium hydride (NaH).
    • Solvent: DMF or dimethyl sulfoxide (DMSO).
    • Reaction Temperature: Room temperature to slightly elevated (20–50°C).

Advantages

  • This approach allows flexibility in introducing substituents on the benzoxazine ring, enabling structural modifications for biological activity enhancement.

One-Pot Synthesis via Flow Chemistry

Flow chemistry methods have been employed to streamline the synthesis of benzoxazine derivatives, including 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile:

Procedure

  • Reactants are introduced into a flow reactor containing a catalyst bed.
  • Reaction conditions are optimized for continuous synthesis:
    • Temperature: Controlled between 50–100°C.
    • Pressure: Slightly above atmospheric to maintain flow stability.
  • The product is collected continuously and purified using standard techniques.

Outcome

This method offers improved yields (38–87%) and scalability compared to batch processes.

General Considerations for Stock Preparation

For laboratory use, stock solutions of this compound can be prepared by dissolving it in appropriate solvents:

Mass of Compound Volume of Solvent for Desired Molarity
1 mg 5.7418 mL for 1 mM
5 mg 28.7092 mL for 1 mM
10 mg 57.4185 mL for 1 mM

Solubility can be enhanced by heating to 37°C and oscillating in an ultrasonic bath.

Summary Table of Methods

Method Starting Material Reagents/Conditions Yield (%) Notes
Nucleophilic Substitution 4-Bromo-5-nitrophthalonitrile Sodium salts, reductive cyclization Moderate–High Requires reducing agents like SnCl₂/Zn.
Activated Carbonitriles Phthalonitrile derivatives NaH/K₂CO₃ in DMF Moderate–High Allows structural modifications.
Flow Chemistry Carbonitrile precursors Catalyst bed, controlled temperature/pressure 38–87 Suitable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogues

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents/Features
3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile (Target) 134997-74-3 C₉H₆N₂O₂ 174.16 3-oxo, 6-cyano, oxazine ring
3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile 928118-07-4 C₉H₈N₂O 160.17 No 3-oxo group; saturated oxazine ring
4-(3,4-Dimethoxyphenethyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carbonitrile 1400566-19-9 C₂₁H₁₉N₂O₃S 379.45 Thiazine (S instead of O), 3-oxo, 7-cyano, 3,4-dimethoxyphenethyl substitution
Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate - C₁₂H₁₁NO₅ 249.22 3-oxo, 7-ester (COOEt)
2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile 675126-27-9 C₁₅H₂₀N₄O₃ 304.35 Methoxy, morpholinopropoxy, amino, and nitrile groups on benzene ring

Key Observations :

  • Thiazine derivatives (e.g., CAS 1400566-19-9) replace oxygen with sulfur, increasing lipophilicity and altering electronic properties, which may enhance membrane permeability .

Table 2: Comparative Physicochemical Data

Compound Name logP (Predicted) Solubility (mg/mL) Melting Point (°C) Bioactivity
This compound 1.32 0.5 (DMSO) >250 Not explicitly reported; structural similarity suggests antimicrobial potential
3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile 1.89 0.3 (DMSO) 180–185 Limited data; used as a synthetic intermediate
4-(3,4-Dimethoxyphenethyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carbonitrile 3.56 <0.1 (Water) 220–225 Discontinued; likely due to synthesis complexity or low demand
Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate 2.15 1.2 (Ethanol) 145–150 No bioactivity reported; used in material science

Key Insights :

  • The nitrile group in the target compound enhances polarity compared to lipophilic thiazine derivatives.
  • Balcinrenone (AZD9977), a drug candidate incorporating the target compound’s scaffold, demonstrates its relevance in medicinal chemistry as a mineralocorticoid receptor modulator .

Commercial and Research Status

  • Target Compound : Available from multiple suppliers (e.g., SynChem, InterBioScreen) but temporarily out of stock .
  • Ester Derivatives : Less commonly stocked, reflecting niche applications in specialty chemistry .

Biological Activity

3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile (CAS No. 134997-74-3) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and enzyme inhibition activities, supported by relevant research findings and case studies.

  • Molecular Formula : C₉H₆N₂O₂
  • Molecular Weight : 174.16 g/mol
  • CAS Number : 134997-74-3
  • Purity : Typically ≥95% in commercial preparations

Anticancer Activity

Research has indicated that derivatives of 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine compounds exhibit significant anticancer properties. For instance, a study focused on the synthesis of novel derivatives targeting histone deacetylases (HDACs), which are crucial in cancer progression. The most active compounds showed IC₅₀ values ranging from 1.498 to 1.794 μM against various cancer cell lines (SW620 for colon cancer, PC-3 for prostate cancer, and NCI-H23 for lung cancer) .

CompoundIC₅₀ (μM)Target Cell Line
7e1.498SW620
7f1.794SW620

Additionally, a derivative identified as F389-0663 was found to inhibit GSK-3β with an IC₅₀ of 1.6 μM in neuroblastoma cells, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes involved in disease pathways. Notably, it has shown promise as an inhibitor of GSK-3β, which is implicated in Alzheimer's disease and various cancers. The inhibition leads to increased phosphorylation of GSK-3β at Ser9, suggesting a mechanism for neuroprotection .

Anti-inflammatory Activity

The anti-inflammatory properties of compounds related to this class have been documented. In vitro studies have demonstrated that certain derivatives can reduce pro-inflammatory cytokine production in activated macrophages, suggesting their potential use in treating inflammatory diseases .

Case Studies and Research Findings

  • GSK-3β Inhibition :
    • A study utilized molecular docking to identify potent inhibitors among a library of compounds based on their binding affinity to GSK-3β. The top candidates were further tested in cellular assays confirming their biological activity .
  • Histone Deacetylase Inhibition :
    • The synthesized compounds were evaluated for their cytotoxic effects on multiple cancer cell lines, showing promising results that correlate with HDAC inhibition and subsequent apoptosis induction .

Q & A

Q. What are the common synthetic routes for preparing 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile?

The compound is synthesized via multi-step reactions starting from substituted benzoic acid derivatives. A representative method involves esterification of 4-hydroxy-3-nitrobenzoic acid, followed by etherification, reductive cyclization (using Pd/C under H₂), nitration, and hydrolysis. Key steps include optimizing reaction temperatures during nitration (0–5°C) to control regioselectivity, though chromatographic separation may be required to isolate isomers .

Q. What spectroscopic techniques are essential for characterizing this compound?

Use IR to confirm carbonyl (1680–1700 cm⁻¹) and nitrile (2200–2250 cm⁻¹) groups. ¹H NMR identifies oxazine ring protons (δ 4.2–4.5 ppm for CH₂ adjacent to oxygen; δ 4.8–5.2 ppm for NH). LC/MS confirms the molecular ion ([M+H]⁺ at m/z 201.04 for C₉H₅N₂O₂), while elemental analysis validates purity (≤0.4% deviation from theoretical C/H/N values) .

Q. What are the recommended storage conditions to ensure stability?

Store in airtight containers under inert gas (Ar/N₂) at -20°C, protected from light. Avoid aqueous or oxidizing environments. Short-term storage (≤1 month) at 4°C in a desiccator is acceptable .

Q. Which solvents are optimal for recrystallization?

Use ethanol/water (3:1 v/v) for moderate polarity and high solubility at elevated temperatures. Slow cooling (0.5°C/min) promotes crystal growth. Avoid high-boiling solvents like DMSO/DMF .

Advanced Questions

Q. How can regioselectivity challenges in nitration be addressed?

Regioselectivity is influenced by electronic effects from substituents. The cyano group at position 6 directs nitration to ortho positions under mixed acid (HNO₃/H₂SO₄) at 0–5°C. Computational modeling (e.g., DFT) predicts reactive sites by analyzing electron density, guiding experimental design to minimize competing para substitution .

Q. How do electron-withdrawing groups at position 6 influence reactivity in cross-coupling reactions?

The cyano group enhances electrophilicity at adjacent positions. For Suzuki-Miyaura couplings, brominated derivatives at position 7 react with aryl boronic acids using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in anhydrous DMF/toluene at 80–100°C. Electron-deficient boronic acids (e.g., p-CF₃) show faster kinetics (k = 0.15 min⁻¹ vs. 0.08 min⁻¹ for electron-rich analogs) .

Q. What strategies improve metabolic stability via bioisosteric replacement of the oxazine moiety?

Replace the oxazine ring with spirocyclic systems (e.g., azetidine-lactam) to maintain hydrogen-bonding capacity while reducing flexibility. Kamata et al. (2021) achieved a 4-fold increase in metabolic half-life (t₁/₂ = 4.7 h) and improved brain penetration (B/P ratio 0.8) using Glide SP docking to validate target binding .

Q. How do aryl substituents affect reactivity in M2 activation studies?

Bulky aryl groups at position 7 induce steric clashes with the M2 receptor’s hydrophobic pocket, increasing Kd from 12 nM (H-substituted) to 450 nM (p-tolyl). Fluorine or chlorine substitutions maintain potency by avoiding disruptions to hydrogen bonds with Ser158/Tyr204 .

Q. What computational methods predict metabolic hotspots?

DFT calculations identify sites with high Fukui electrophilicity indices (e.g., C-4, f⁻ = 0.21). MD simulations (AMBER) reveal CYP3A4 interactions (e.g., π-π stacking with Phe304). Blocking these sites via fluorination improves metabolic stability .

Q. How is the compound quantified in biological matrices?

LC-MS/MS with a C18 column (50 × 2.1 mm, 2.6 µm) and 0.1% formic acid/MeCN gradient achieves LOD 0.1 ng/mL. Protein precipitation with acetonitrile (3:1 v/v) yields ≥95% recovery. Validate using deuterated internal standards per FDA guidelines (precision ≤15% RSD, accuracy 85–115%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.